Bis(4-methacryloylthiophenyl) Sulfide

Overview

Description

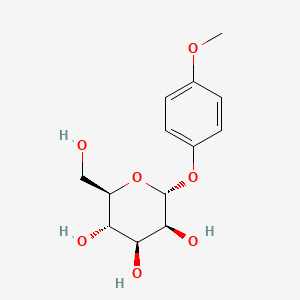

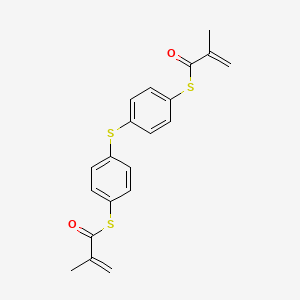

Bis(4-methacryloylthiophenyl) Sulfide is a chemical compound with the molecular formula C20H18O2S3 . It is a monomer that can be used in the synthesis of polymers .

Synthesis Analysis

This compound can be copolymerized with other monomers to create materials with a high refractive index and low thermal expansion coefficient .Molecular Structure Analysis

The molecular structure of Bis(4-methacryloylthiophenyl) Sulfide is characterized by a molecular formula of C20H18O2S3, an average mass of 386.551 Da, and a monoisotopic mass of 386.046875 Da .Physical And Chemical Properties Analysis

Bis(4-methacryloylthiophenyl) Sulfide is a solid at 20 degrees Celsius. It has a density of 1.3±0.1 g/cm3, a boiling point of 527.8±50.0 °C at 760 mmHg, and a flash point of 220.0±20.2 °C . It is soluble in toluene .Scientific Research Applications

Heavy Metal Sorption

Bis(4-methacryloylthiophenyl) sulfide-based copolymers have been shown to effectively remove heavy metal ions like Cu(II), Zn(II), Cd(II), and Pb(II) from aqueous solutions. The copolymers were prepared by suspension-emulsion polymerization and modified with various amines to enhance their sorption capacities. The adsorption characteristics of these sorbents were described using isotherm models, highlighting their potential in environmental cleanup applications (Podkościelna, 2013).

Stationary Phase for HPLC

Highly crosslinked methacrylate copolymers derived from bis(4-methacryloylthiophenyl) sulfide have been synthesized and used as a stationary phase in high-performance liquid chromatography (HPLC). These copolymers exhibit hydrophilic properties due to hydroxyl and ester groups and include sulfur atoms, influencing the reversed-phase HPLC retention mechanism (Podkościelna, Bartnicki, & Gawdzik, 2009).

Copolymerization with Styrene

The compound has been used in copolymerization with styrene, creating materials with varying mechanical and thermal properties. This research highlights the versatility of bis(4-methacryloylthiophenyl) sulfide in producing diverse copolymers with specific properties for potential industrial applications (Rudż & Podkościelny, 2002).

Influence on Thermo-Mechanical Properties

The oxidation number of sulfur in dimethacrylate copolymers, including bis(4-methacryloylthiophenyl) sulfide, affects their properties. Studies on these copolymers reveal their density, glass transition temperature, Young’s modulus, hardness, and tensile strength, providing insights into their potential use in materials science (Podkościelna, 2013).

Self-Healing Elastomers

Research on aromatic disulfide metathesis has demonstrated the use of bis(4-methacryloylthiophenyl) sulfide derivatives in designing self-healing poly(urea–urethane) elastomers. These materials show quantitative healing efficiency at room temperature without any external intervention, indicating their potential in creating durable and self-repairing materials (Rekondo et al., 2014).

Safety and Hazards

properties

IUPAC Name |

S-[4-[4-(2-methylprop-2-enoylsulfanyl)phenyl]sulfanylphenyl] 2-methylprop-2-enethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O2S3/c1-13(2)19(21)24-17-9-5-15(6-10-17)23-16-7-11-18(12-8-16)25-20(22)14(3)4/h5-12H,1,3H2,2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPNAQSNLZHHUIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)SC1=CC=C(C=C1)SC2=CC=C(C=C2)SC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(4-methacryloylthiophenyl) Sulfide | |

CAS RN |

129283-82-5 | |

| Record name | Bis(4-methacryloylthiophenyl) Sulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Iodobenzo[d][1,3]dioxole](/img/structure/B1591886.png)

![1-[3-(Trifluoromethyl)phenyl]propylamine](/img/structure/B1591889.png)